molecular formula C18H19NO2 B1455132 (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone CAS No. 1125430-43-4

(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone

Cat. No.: B1455132
CAS No.: 1125430-43-4
M. Wt: 281.3 g/mol
InChI Key: QOQODQYWGUOWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone is an organic compound that features a biphenyl structure with a hydroxy group and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone typically involves the reaction of 4-hydroxybiphenyl with piperidin-1-ylmethanone under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield biphenyl ketones, while reduction of the carbonyl group can produce piperidinyl alcohols .

Scientific Research Applications

Chemistry

In chemistry, (4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of (4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidinyl methanone moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone is unique due to its biphenyl structure combined with a piperidinyl methanone moiety.

Properties

IUPAC Name

[4-(4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(21)19-12-2-1-3-13-19/h4-11,20H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQODQYWGUOWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653824
Record name (4'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125430-43-4
Record name (4'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.